(4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid
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Overview
Description
(4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid is an organic boron compound with the molecular formula C12H21BO3Si. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science. It is a white to almost white crystalline solid that is soluble in organic solvents like ethanol and dimethylformamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction proceeds under alkaline conditions, often using bases such as sodium hydroxide or potassium carbonate . The reaction can be summarized as follows:
Starting Materials: 4-hydroxyphenylboronic acid and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: Alkaline conditions, typically at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various silyl ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its boronic acid group can interact with biological molecules, making it useful in drug design and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various substrates makes it valuable in material science .
Mechanism of Action
The mechanism of action of (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the silyl ether group.
(3-(tert-butyl)phenyl)boronic acid: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in (4-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
[4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO3Si/c1-15(2,3)20(4,5)19-12-6-7-13-8-10-14(11-9-13)16(17)18/h8-11,17-18H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFKKTQXHBILMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCO[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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